6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one
Description
Properties
CAS No. |
111291-89-5 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-amino-1-methyl-2-(methylamino)pyrimidin-4-one |
InChI |
InChI=1S/C6H10N4O/c1-8-6-9-5(11)3-4(7)10(6)2/h3H,7H2,1-2H3,(H,8,9,11) |
InChI Key |
IWDNOONVECANBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)C=C(N1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate amines with pyrimidine precursors under controlled conditions. Common reagents might include methylamine and other alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Amination Reactions
Amination reactions are common in pyrimidine chemistry, where amino groups are introduced using ammonia or amines under controlled conditions. For example, the introduction of an amino group into a pyrimidine ring can be achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key reaction type in pyrimidine chemistry. Chlorinated pyrimidines can undergo nucleophilic displacement with amines to form various substituted derivatives. This method is used in synthesizing compounds like 6-amino-pyrimidine-4-carboxamide derivatives , which are explored for their therapeutic potential .
Condensation Reactions
Condensation reactions are used to form pyrimidine rings from simpler precursors. These reactions often involve the combination of urea or thiourea with other organic compounds to form the pyrimidine core.
Future Research Directions
Future studies should focus on exploring the synthesis and chemical reactions of 6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one , including its potential applications in medicinal chemistry. This could involve investigating its role as a building block for bioactive compounds and exploring its biological activities.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of novel materials with specific properties.
2. Biology:
- Enzyme Inhibition: Research indicates that 6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one can inhibit specific enzymes, modulating biological pathways. This property is crucial in drug development for targeting diseases.
- Mechanism of Action: The compound interacts with molecular targets such as enzymes and receptors, inhibiting their activity and affecting physiological processes.
3. Medicine:
- Therapeutic Potential: Studies have explored its antiviral and anticancer activities. The compound has shown promise in inhibiting cell proliferation in cancer cells and reducing viral loads in infected cells.
- Case Study on Anticancer Activity: A study demonstrated that this compound inhibited breast cancer cell proliferation by inducing apoptosis through caspase activation pathways.
4. Industry:
- Material Development: The compound is utilized in developing materials with specific electronic or optical properties, expanding its application beyond pharmaceuticals.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Facilitates synthesis of complex compounds |
| Biology | Enzyme inhibition | Modulates biological pathways |
| Medicine | Antiviral & anticancer | Effective against breast cancer cells; reduces viral load |
| Industry | Novel materials | Development of materials with unique properties |
Case Studies and Research Findings
Several notable studies have investigated the applications of this compound:
- Antiviral Research: Derivatives were tested against influenza virus strains, showing significant reductions in viral loads compared to controls.
- Enzyme Inhibition Studies: The compound was evaluated for inhibiting kinases involved in cancer progression, demonstrating effective inhibition at low micromolar concentrations.
These findings highlight the compound's versatility as a scaffold for developing therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one with structurally related compounds:
Substituent Variations and Electronic Effects
- 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (Compound 1, ): Substituents: 2-methylthio (-SMe), 6-amino (-NH₂). Key differences: The methylthio group is less polar than methylamino, reducing hydrogen-bonding capacity but enhancing lipophilicity. This compound was used to synthesize nitrosopyrimidinones with antioxidant properties . Synthesis: Prepared via alkylation of 6-amino-2-sulfanylpyrimidin-4(3H)-one with methyl iodide in ethanol .
- 2-Amino-6-methylpyrimidin-4(1H)-one (CAS 3977-29-5, ): Substituents: 2-amino (-NH₂), 6-methyl (-Me). No direct bioactivity data are provided, but similar compounds are intermediates in drug synthesis .
- 6-Amino-2-methoxy-4(1H)-pyrimidinone (): Substituents: 2-methoxy (-OMe), 6-amino (-NH₂). Key differences: The methoxy group is electron-donating, increasing ring electron density compared to methylamino. This compound has a melting point of 214–216°C and is used in antibiotic and antiviral drug synthesis .
Fused-Ring Derivatives
- Thieno[2,3-d]pyrimidin-4(1H)-one derivatives (): Core structure: Pyrimidinone fused with a thiophene ring. These derivatives exhibit antimicrobial activity, particularly when modified with carboxamide groups .
- Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (): Core structure: Pyrimidinone fused with a pyridine ring. Key differences: The pyridine fusion introduces a basic nitrogen, improving solubility in acidic conditions. These compounds are synthesized via chalcone intermediates and evaluated for anticancer activity .
Functional Group Impact on Bioactivity
Thioxo vs. Oxo Groups :
- Amino vs. Hydrazino Groups: 2-Hydrazino-6-methylpyrimidin-4-one () features a hydrazino (-NHNH₂) group at position 2, which can form chelates or participate in redox reactions, unlike the methylamino group in the target compound .
Physicochemical Properties
Biological Activity
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one, also known by its CAS number 111291-89-5, is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.
- Molecular Formula : C₆H₁₀N₄O
- Molecular Weight : 154.17 g/mol
- Structure : The compound features an amino group at position 6 and a methylamino group at position 2 of the pyrimidine ring, which are crucial for its biological activity.
Research indicates that this compound acts primarily by inhibiting key enzymes involved in nucleic acid synthesis. Specifically, it targets:
- Sulfate Adenylyltransferase : Involved in the synthesis of cellular proteins.
- Ribonucleoside Diphosphate Reductase : Essential for DNA synthesis.
Both enzymes are critical for purine and pyrimidine biosynthesis, suggesting that the compound may exert its effects by disrupting nucleic acid metabolism in target cells .
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | High |
| Escherichia coli | 0.025 | Moderate |
| Pseudomonas aeruginosa | Not tested | Not applicable |
These findings suggest that the compound could be developed as a potential therapeutic agent for treating bacterial infections .
Anticancer Potential
Emerging studies indicate that this compound may also possess anticancer properties. Preliminary investigations have focused on its effects on various cancer cell lines.
Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa and MCF-7. The results were promising:
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| HeLa | 14.31 ± 0.90 | Significant growth inhibition |
| MCF-7 | 8.55 ± 0.35 | Induced apoptosis in cells |
| A549 | Not tested | Not applicable |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for 6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via one-pot multicomponent reactions or stepwise cyclization. For example, dihydropyrimidinone derivatives are often prepared using concentrated HCl in DMF or cold NH₄OH solutions to facilitate cyclization and improve yields . Reaction conditions such as solvent polarity, temperature, and catalyst choice critically impact regioselectivity and by-product formation. Acidic conditions (e.g., HCl in DMF) may favor ring closure but require post-synthesis purification to remove unreacted intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methyl/methylamino group assignments.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- Melting point analysis (mp 214–216°C for structurally similar pyrimidinones), which serves as a preliminary purity indicator .
- X-ray crystallography for resolving ambiguities in tautomeric forms or hydrogen-bonding networks, as demonstrated for related sulfanyl-pyrimidinones .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
Solubility is evaluated in solvents like DMSO, water (buffered at physiological pH), and ethanol using UV-Vis spectroscopy or HPLC. Stability under oxidative/thermal stress is tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to identify decomposition products .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize by-products in cyclization steps?
By-product formation during cyclization can be mitigated by:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or trifluoroacetic acid improve regioselectivity in fused pyrido-pyrimidinone systems .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in NH₄OH-mediated steps . Advanced purification techniques, such as preparative HPLC or recrystallization from ethanol-water mixtures, are recommended for isolating the target compound .
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
Discrepancies often arise from impurities or polymorphic forms. Researchers should:
Q. What mechanistic insights exist for the compound’s antimicrobial activity, and how do in vitro models align with in vivo efficacy?
While in vitro antimicrobial screening (e.g., broth microdilution assays) identifies MIC values against Gram-positive bacteria, discrepancies in vivo may arise due to metabolic instability or poor bioavailability . Mechanistic studies using time-kill assays and transcriptomic profiling can elucidate target pathways (e.g., folate biosynthesis inhibition). Advanced models, such as biofilm assays or macrophage infection studies, better predict therapeutic potential .
Q. What strategies are employed to modify the pyrimidinone core for enhanced pharmacokinetic properties?
Structural modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
